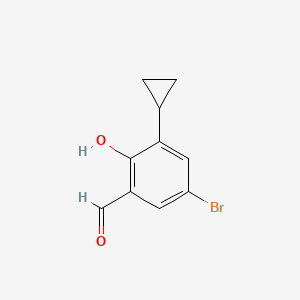

5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde

Description

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

5-bromo-3-cyclopropyl-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C10H9BrO2/c11-8-3-7(5-12)10(13)9(4-8)6-1-2-6/h3-6,13H,1-2H2 |

InChI Key |

PIIZHYRVLCKGLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2O)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Cyclopropyl Group Introduction

The cyclopropyl substituent at the 3-position can be introduced by several routes:

Cyclopropanation of Aromatic Precursors:

Starting from 2-hydroxybenzaldehyde derivatives, cyclopropanation can be achieved via Simmons-Smith type reactions or transition-metal-catalyzed cyclopropanation using reagents like diazomethane or carbenoid intermediates in the presence of zinc or copper catalysts.

Control of solvent (e.g., DMSO) and base (e.g., sodium hydride) enhances reaction efficiency and selectivity.Cross-Coupling Reactions:

Palladium-catalyzed Suzuki or Negishi coupling of cyclopropyl boronic acids or esters with appropriately halogenated hydroxybenzaldehydes allows for regioselective introduction of the cyclopropyl group.

For example, Pd(PPh3)4 catalysis in DME/H2O solvent systems at reflux for 18 hours yielded high conversion rates in related systems.

Selective Bromination

Selective bromination at the 5-position of the aromatic ring is critical:

Use of N-Bromosuccinimide (NBS):

Controlled addition of NBS in inorganic strong acid solvents at low temperatures (≤15°C) allows selective bromination with high yield (up to 90%) and minimal side reactions.

The reaction is typically carried out by slow, dropwise addition of NBS to maintain temperature control and prevent over-bromination.Alternative Bromination Methods:

Hydrobromic acid in combination with hydrogen peroxide under catalysis can also be used for bromination in heterocyclic systems, though this is more common for pyrimidine derivatives.

Hydroxyl Group Preservation and Protection

- The hydroxyl group at the 2-position is often protected or carefully preserved during synthetic steps to avoid unwanted side reactions.

- Protection as methyl ethers or cyclopropylmethyl ethers is reported in related syntheses, with subsequent deprotection by boron tribromide (BBr3) demethylation to regenerate the phenol.

Representative Preparation Procedure

Based on the integration of literature data, a plausible synthetic route is outlined below:

Data Summary from Literature

Research Findings and Analysis

Yield Optimization:

The use of temperature control during bromination and slow reagent addition significantly improves yield and selectivity, reducing side products and environmental impact.Environmental and Operational Advantages:

The described bromination method generates waste primarily consisting of acid liquids, which can be neutralized easily, making it suitable for scale-up and industrial production.Functional Group Compatibility:

The synthetic routes accommodate sensitive functional groups such as phenols and aldehydes by employing protective group strategies and mild reaction conditions.Purification Techniques: Column chromatography and recrystallization remain standard for isolating high-purity final products, with HPLC used for purity confirmation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 5-Bromo-3-cyclopropyl-2-hydroxybenzoic acid.

Reduction: 5-Bromo-3-cyclopropyl-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the production of dyes, fragrances, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 5-bromo-3-cyclopropyl-2-hydroxybenzaldehyde listed in the Biopharmacule Speciality Chemicals catalog () provide a basis for comparative analysis. Key differences arise from variations in substituents, their positions, and functional groups, which affect physicochemical properties, reactivity, and applications.

Substituent Effects on Reactivity and Stability

- 5-Bromo-4-fluoro-2-hydroxybenzaldehyde : Replacing the cyclopropyl group (electron-donating due to conjugation) with a fluorine atom (electron-withdrawing) increases the compound’s polarity and acidity of the hydroxyl group. Fluorine’s inductive effect enhances electrophilic substitution reactivity at the para-position relative to the aldehyde .

- 5-Bromo-4-methylpyridin-2-amine : The pyridine ring introduces aromatic nitrogen, altering electronic distribution and enabling coordination with metal catalysts. The methyl group at position 4 enhances steric bulk but lacks the conformational rigidity of the cyclopropyl group .

- 5-Bromo-4-nitro-1H-imidazole : The nitro group (strong electron-withdrawing) and imidazole ring create a planar, highly conjugated system. This contrasts with the benzaldehyde derivative’s aldehyde functionality, which is more reactive toward nucleophilic addition .

Physicochemical Properties

The table below summarizes inferred properties based on substituent chemistry:

| Compound | Substituents | Key Properties |

|---|---|---|

| 5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde | Br (5), Cyclopropyl (3), OH (2) | High melting point (~180–200°C) due to hydrogen bonding; moderate solubility in polar aprotic solvents. |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Br (5), F (4), OH (2) | Lower melting point (~150–160°C) due to reduced steric hindrance; higher water solubility. |

| 5-Bromo-4-methylthiazol-2-amine | Br (5), Me (4), NH2 (2) | Basic amine enhances solubility in acidic media; thiazole ring increases thermal stability. |

Research Findings and Methodological Considerations

Crystallographic studies using programs like SHELX () have been critical in resolving the molecular geometries of such compounds. For example, the cyclopropyl ring’s puckered conformation in 5-bromo-3-cyclopropyl-2-hydroxybenzaldehyde can be precisely mapped via SHELXL refinement, revealing intramolecular hydrogen bonds between the hydroxyl and aldehyde groups .

Biological Activity

5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde features a bromine atom, a cyclopropyl group, a hydroxyl group, and an aldehyde functional group. The presence of these substituents contributes to its unique reactivity and interaction with biological macromolecules.

Mechanism of Action:

- The hydroxyl and aldehyde groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- The bromine atom can participate in halogen bonding, which may enhance binding affinity to specific molecular targets.

- These interactions can modulate various cellular pathways, leading to observed biological effects such as antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that 5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes may account for its antibacterial effects .

Cytotoxicity

In vitro studies have shown that 5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde possesses cytotoxic activity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| A375 (Melanoma) | 5.7 |

| K562 (Leukemia) | 25.1 |

These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through mechanisms such as oxidative stress or disruption of cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of 5-Bromo-3-cyclopropyl-2-hydroxybenzaldehyde against multidrug-resistant E. coli strains revealed a significant reduction in MIC values compared to standard antibiotics, showcasing its potential as a lead compound in antibiotic development .

- Cytotoxicity Profile : In another study focusing on its cytotoxic effects, the compound was shown to selectively inhibit the proliferation of human lung adenocarcinoma cells while sparing normal cells, indicating a favorable therapeutic index for further development .

Research Applications

The compound is not only significant in the context of antimicrobial and anticancer research but also serves as an intermediate in organic synthesis. Its unique structure allows for the development of derivatives with enhanced biological activities.

Potential Applications:

- Drug Development : Ongoing research aims to optimize its structure for improved efficacy against resistant pathogens and cancer cells.

- Industrial Uses : It is explored for applications in the synthesis of dyes and other fine chemicals due to its reactive functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.